molecular formula C22H18F3N3O3S2 B2365126 2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 686772-27-0

2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2365126
CAS No.: 686772-27-0
M. Wt: 493.52
InChI Key: MWICJXQLRWHSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidine class of heterocyclic molecules, characterized by a fused thiophene-pyrimidine scaffold. The structure features a 2-methoxyphenyl substituent at position 3 of the pyrimidine ring and an acetamide group linked via a thioether bridge to a 3-(trifluoromethyl)phenyl moiety. Such structural attributes confer unique physicochemical properties, including enhanced metabolic stability (due to the trifluoromethyl group) and improved solubility (from the methoxy substituent).

Properties

IUPAC Name

2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3S2/c1-31-17-8-3-2-7-16(17)28-20(30)19-15(9-10-32-19)27-21(28)33-12-18(29)26-14-6-4-5-13(11-14)22(23,24)25/h2-8,11H,9-10,12H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWICJXQLRWHSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A thieno[3,2-d]pyrimidine core.
  • A methoxyphenyl group.
  • A trifluoromethyl-substituted phenyl moiety.

This unique arrangement may contribute to its biological activity by influencing interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thieno[3,2-d]pyrimidine compounds possess significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antitumor Effects : Some thieno[3,2-d]pyrimidine derivatives have demonstrated antitumor activity against human cancer cell lines. For example, compounds structurally related to the target compound have been evaluated for their ability to inhibit tumor cell proliferation .
  • Enzyme Inhibition : The presence of specific functional groups in the compound may enhance its ability to inhibit key enzymes involved in microbial resistance and cancer progression. Studies on similar compounds have highlighted their role in inhibiting tRNA methyltransferases and topoisomerase II .

The biological activity of this compound is likely mediated through several mechanisms:

  • Interaction with Enzymes : The compound may act as an enzyme inhibitor, disrupting essential metabolic pathways in bacteria and cancer cells.
  • Cell Membrane Disruption : Its lipophilic nature might facilitate penetration into cell membranes, leading to increased permeability and subsequent cell death.

Research Findings and Case Studies

A selection of studies highlights the biological activity of related compounds:

StudyCompoundActivityFindings
5fAntitubercularMIC = 50 μg/mL against Mycobacterium smegmatis
5dAntibacterialBroad-spectrum activity compared to Ciprofloxacin
1-3AntitumorPotent activity against KB and HepG2 cell lines

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that:

  • The methoxy group enhances antibacterial potency.
  • The trifluoromethyl substitution may improve lipophilicity and bioavailability.
  • Variations in the side chains significantly affect the overall biological efficacy .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For instance, compounds derived from similar structures have been evaluated for their ability to reduce inflammation in animal models through formalin-induced paw edema tests .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary results suggest that it demonstrates broad-spectrum antibacterial effects against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate promising activity against pathogens such as Escherichia coli and Klebsiella pneumoniae, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Emerging studies highlight the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell growth and survival. The structural features of the compound contribute to its ability to interact with specific biological targets within cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl rings significantly influence biological activity. For example, modifications such as trifluoromethyl groups enhance lipophilicity and may improve cellular uptake and bioavailability .

Case Studies

  • Anti-inflammatory Screening
    • A study conducted by Tageldin et al. focused on synthesizing novel derivatives similar to this compound and evaluating their anti-inflammatory effects through COX inhibition assays. The results indicated that certain derivatives exhibited comparable or superior activity to established anti-inflammatory drugs like Diclofenac .
  • Antimicrobial Evaluation
    • In another study, a series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested against multiple bacterial strains. The findings revealed significant antimicrobial activity, particularly against Gram-positive bacteria, thus supporting further investigation into their clinical applications .

Comparison with Similar Compounds

Key properties :

  • Molecular formula : C₂₃H₁₉F₃N₄O₃S₂
  • Molecular weight : ~556.6 g/mol (estimated based on analogs ).
  • Synthesis: Typically involves nucleophilic substitution between a thiol-containing thienopyrimidine intermediate and a chloroacetamide derivative under basic conditions (e.g., trimethylamine in DMF at 80°C), followed by purification via flash chromatography .

Comparison with Similar Compounds

Structural Analogues and Their Modifications

Table 1: Structural Variations and Key Properties of Analogous Compounds

Compound Name & ID Structural Variations vs. Target Compound Molecular Weight (g/mol) Yield (%) Biological Activity (if reported) References
Target Compound N/A 556.6 ~50% Pending further studies
2-((3-(4-Chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide - 2-Methoxyphenyl → 4-Chlorophenyl
- Trifluoromethyl at phenyl position 2
586.0 Not reported Anticancer (IC₅₀: ~5–10 µM in select lines)
2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide - 2-Methoxyphenyl → Benzyl
- Trifluoromethyl → Methoxy
437.5 68–74% Kinase inhibition (CK1δ/ε)
2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide - Thienopyrimidine → Pyrimidine
- Substituent on benzo[d]thiazole
579.6 ~50% CK1δ inhibition (IC₅₀: <1 µM)
2-(4-(Thieno[3,2-d]pyrimidin-4-ylamino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide (3c) - Thioether → Direct C–N linkage
- Core scaffold variation
429.0 88% Antiproliferative (IC₅₀: 5.07 µM)

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The trifluoromethyl group increases logP values (~3.5) compared to methoxy-substituted analogs (logP ~2.8) .
  • Metabolic Stability : Thioether linkages (as in the target compound) improve resistance to oxidative metabolism versus ester or amide bonds .

Key recommendations :

  • Explore substituent effects on solubility (e.g., polar groups at the phenyl ring).
  • Conduct proteomics studies to identify off-target interactions.
  • Optimize synthetic routes to improve yields for bulky derivatives.

Preparation Methods

Synthesis of the Thieno[3,2-d]pyrimidin-4-one Core

The thieno[3,2-d]pyrimidin-4-one core serves as the foundational scaffold for this compound. A modified Gewald reaction is employed to construct the bicyclic system. As demonstrated in analogous syntheses, 2-aminothiophene-3-carboxamide derivatives are prepared via a one-pot reaction involving cyclohexanone, cyanoacetamide, and elemental sulfur in the presence of morpholine as a base. Cyclization is achieved by refluxing the aminothiophene intermediate with aldehydes in dry dimethylformamide (DMF) under acidic conditions. For instance, condensation with formaldehyde yields the 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one skeleton.

Chlorination of the 4-position is critical for subsequent functionalization. Treatment with phosphorus oxychloride (POCl₃) at reflux converts the 4-oxo group to a chloro substituent. This step requires careful temperature control to avoid side reactions such as over-chlorination or decomposition. The resulting 4-chlorothieno[3,2-d]pyrimidine intermediate exhibits high reactivity, enabling nucleophilic displacement at this position.

Thioether Linkage Formation

The thioacetamide side chain at position 2 is installed through a Smiles rearrangement or direct nucleophilic substitution. Building on methodologies from naphthyridine syntheses, the 2-chloro intermediate reacts with mercaptoacetic acid in a basic medium (e.g., aqueous NaOH in ethanol). This step proceeds via an SN2 mechanism, where the thiolate anion displaces chloride to form the thioether bond. The reaction is typically conducted at 85–100°C for 15–20 hours to ensure complete conversion.

To avoid polymerization byproducts (e.g., thiirane derivatives), stoichiometric control and incremental addition of the thiol reagent are essential. The resulting 2-((4-oxothienopyrimidinyl)thio)acetic acid is then activated as an acid chloride using thionyl chloride (SOCl₂) or coupled directly via mixed anhydride methods.

Amide Coupling with 3-Trifluoromethylaniline

The final step involves forming the acetamide linkage with 3-trifluoromethylaniline. Carbodiimide-mediated coupling (e.g., using EDCI/HOBt) is employed to conjugate the activated carboxylic acid with the aniline derivative. Alternatively, the acid chloride reacts with 3-trifluoromethylaniline in dichloromethane (DCM) under inert conditions, yielding the target compound after purification.

Step Reagents/Conditions Yield Key Citations
Core synthesis Gewald reaction, POCl₃ reflux 65–80%
Aryl substitution Pd catalysis, 2-methoxyphenylboronic acid 70–85%
Thioether formation Mercaptoacetic acid, NaOH, 85°C 60–75%
Amide coupling EDCI/HOBt, DCM, RT 80–90%

Purification and Analytical Characterization

Crude product purification is achieved via flash column chromatography using silica gel and ethyl acetate/hexane gradients. Recrystallization from ethanol or acetonitrile enhances purity. Structural confirmation relies on ¹H NMR , ¹³C NMR , and high-resolution mass spectrometry (HRMS) . Key spectral features include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, NH), 7.85–7.40 (m, 4H, Ar-H), 4.30 (s, 2H, SCH₂CO), 3.90 (s, 3H, OCH₃), 2.80–2.60 (m, 4H, tetrahydrothieno CH₂).
  • IR (KBr): 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1320 cm⁻¹ (C-F).

Optimization Challenges and Solutions

Challenge 1: Low yields in thioether formation

  • Solution: Use of excess mercaptoacetic acid (1.2 equivalents) and prolonged reaction times (20 hours) improves conversion.

Challenge 2: Byproduct formation during chlorination

  • Solution: Gradual addition of POCl₃ at 0°C followed by controlled reflux minimizes side reactions.

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis of this thieno[3,2-d]pyrimidine derivative involves multi-step reactions. A typical strategy includes:

  • Step 1 : Cyclization of substituted thiophene derivatives to form the thieno[3,2-d]pyrimidinone core, often using thiourea or guanidine derivatives under reflux conditions (e.g., ethanol or DMF at 80–100°C) .
  • Step 2 : Introduction of the 2-methoxyphenyl group via nucleophilic substitution or coupling reactions. Knoevenagel condensation or Ullmann-type couplings may be employed, requiring catalysts like CuI or Pd(PPh₃)₄ .
  • Step 3 : Thioacetamide linkage formation. A thiol group is introduced via reaction with mercaptoacetic acid derivatives, followed by coupling with 3-(trifluoromethyl)aniline using EDCI/HOBt as coupling agents .

Q. Critical Parameters :

  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Temperature control to avoid side reactions (e.g., over-oxidation of thiol groups).
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can structural confirmation and purity be validated?

Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Key signals include the methoxy group (δ 3.8–4.0 ppm), trifluoromethyl resonance (δ 7.5–8.0 ppm for aromatic protons near CF₃), and thioacetamide NH (δ 10.0–10.5 ppm) .
    • ¹³C NMR : Confirm the carbonyl (C=O) at ~170 ppm and thienopyrimidine carbons (100–150 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching the molecular formula .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. Common Pitfalls :

  • Residual solvents in NMR (e.g., DMSO-d₆) may obscure signals.
  • Oxidative degradation during MS analysis; use fresh samples and inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for similar thienopyrimidine derivatives?

Case Study : Conflicting enzyme inhibition results (e.g., kinase vs. protease targets) arise from structural nuances:

  • Substituent Effects : The 2-methoxyphenyl group may enhance π-π stacking in kinase binding pockets, while the trifluoromethyl group increases lipophilicity for membrane penetration .
  • Assay Conditions : Variations in buffer pH (e.g., Tris-HCl vs. HEPES) or ATP concentrations (for kinase assays) can alter IC₅₀ values. Standardize protocols using positive controls (e.g., staurosporine for kinases) .

Q. Methodological Recommendations :

  • Perform dose-response curves across multiple assays.
  • Use molecular docking (e.g., AutoDock Vina) to compare binding modes with homologous targets .

Q. What strategies optimize yield in the final coupling step (thioacetamide formation)?

Experimental Design :

  • Reagent Screening : Compare EDCI, DCC, and HATU for activating the carboxylic acid moiety. HATU often improves yields (>80%) but requires anhydrous conditions .
  • Solvent Optimization : Test DCM vs. THF; DCM reduces side reactions but may lower solubility. Additives like DMAP (1–5 mol%) can accelerate reaction rates .
  • Temperature : Room temperature vs. 40°C; higher temperatures risk epimerization of chiral centers.

Q. How to address low solubility in aqueous buffers during in vitro assays?

Approaches :

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
  • Pro-drug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily, which hydrolyze in physiological conditions .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) for sustained release .

Q. Validation :

  • Measure solubility via shake-flask method (UV-Vis spectroscopy at λmax ~270 nm).
  • Compare IC₅₀ values with/without co-solvents to rule out assay interference .

Q. What computational tools predict metabolic stability of this compound?

Workflow :

  • Software : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism, logP, and plasma protein binding .
  • Metabolite Identification : LC-MS/MS with human liver microsomes (HLMs) to detect oxidative (e.g., hydroxylation) or hydrolytic degradation .

Q. Key Findings for Analogues :

  • Thienopyrimidine cores are prone to CYP3A4-mediated oxidation.
  • The trifluoromethyl group reduces hepatic clearance due to electron-withdrawing effects .

Q. How to analyze SAR for trifluoromethyl substitution vs. other electron-withdrawing groups?

SAR Study Design :

  • Analogues : Synthesize derivatives with -NO₂, -CN, or -SO₂CH₃ at the phenyl position.
  • Assays : Compare potency in enzyme inhibition (e.g., IC₅₀) and cellular permeability (Caco-2 monolayers) .

Q. Results :

SubstituentIC₅₀ (nM)Papp (×10⁻⁶ cm/s)
-CF₃12.38.7
-NO₂28.95.2
-CN18.46.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.